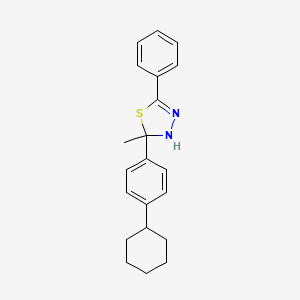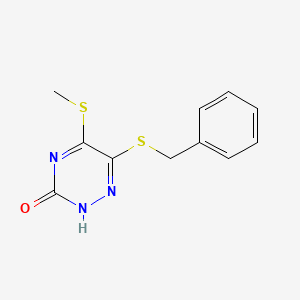
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CYCLOPS belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Studies have shown that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be used in a range of assays and experiments. However, one limitation is the relatively high cost of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is the development of novel derivatives of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole with improved biological activities. Another area of interest is the investigation of the mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may provide insights into its potential therapeutic applications. Additionally, the use of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole as a building block for the synthesis of novel materials with unique properties is an area of growing interest. Overall, the potential applications of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole make it a promising compound for further research.
Synthesemethoden
The synthesis of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods, including the reaction of 4-cyclohexylbenzaldehyde with thiosemicarbazide and subsequent cyclization with acetic anhydride. Another method involves the reaction of 4-cyclohexylphenylhydrazine with methyl phenyl ketone and thionyl chloride. Both methods have been reported to yield high purity 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In materials science, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential as a plant growth regulator.
Eigenschaften
IUPAC Name |
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S/c1-21(23-22-20(24-21)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h3,6-7,10-16,23H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJJEZRQDNFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)